N-Butyl-N''-propyl-guanidine; hydrochloride
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Overview
Description
N-Butyl-N’‘-propyl-guanidine; hydrochloride is a compound belonging to the guanidine family, which is known for its strong basicity and presence in various biological and chemical applications. Guanidines are characterized by the presence of a functional group with the formula (R1R2N)(R3R4N)C=N-R5, where R1 to R5 can be hydrogen or organic substituents. This particular compound, N-Butyl-N’'-propyl-guanidine; hydrochloride, features butyl and propyl groups attached to the guanidine core, making it a versatile molecule in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’'-propyl-guanidine; hydrochloride typically involves the reaction of butylamine and propylamine with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with the amines to form the desired guanidine derivative . The reaction is usually carried out under mild conditions, often at room temperature, and can be completed in a one-pot synthesis approach .
Industrial Production Methods
In an industrial setting, the production of N-Butyl-N’'-propyl-guanidine; hydrochloride may involve large-scale batch reactors where the reactants are combined in a controlled environment. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the product. The final product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’'-propyl-guanidine; hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The guanidine group can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Acids and Bases: To catalyze substitution and condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while condensation with aldehydes or ketones can produce imines or Schiff bases.
Scientific Research Applications
N-Butyl-N’'-propyl-guanidine; hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of N-Butyl-N’'-propyl-guanidine; hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diethylguanidine: Similar in structure but with ethyl groups instead of butyl and propyl groups.
N,N’-Dimethylguanidine: Features methyl groups and is commonly used in different chemical applications.
N,N’-Diphenylguanidine: Contains phenyl groups and is used in the rubber industry as an accelerator.
Uniqueness
N-Butyl-N’'-propyl-guanidine; hydrochloride is unique due to its specific substituents, which confer distinct chemical and physical properties. The butyl and propyl groups provide a balance of hydrophobicity and steric effects, making it suitable for various applications that other guanidine derivatives may not be able to fulfill.
Properties
IUPAC Name |
1-butyl-2-propylguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-3-5-7-11-8(9)10-6-4-2/h3-7H2,1-2H3,(H3,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQPWRPSSGDRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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